N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds, such as n-benzimidazol-2yl substituted benzamide analogues, have been found to act as allosteric activators of human glucokinase (gk) . GK plays a crucial role in glucose metabolism and regulation, making it a potential target for the treatment of type-2 diabetes .
Mode of Action
This is achieved through molecular docking investigations, predicting the bonding interactions of these derivatives with the residues in the allosteric site of the GK protein .
Biochemical Pathways
The activation of GK can have significant effects on the biochemical pathways involved in glucose metabolism. GK is a key enzyme in the glycolysis pathway, catalyzing the conversion of glucose to glucose-6-phosphate, the first step in glucose metabolism . By enhancing the activity of GK, these compounds could potentially increase the rate of glucose metabolism, thereby lowering blood glucose levels .
Result of Action
The activation of GK by N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide could potentially lead to an increase in glucose metabolism, resulting in a decrease in blood glucose levels . This could be beneficial in the management of conditions such as type-2 diabetes, where there is a need to regulate blood glucose levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or enzymes. For instance, the presence of a base like lithium diisopropylamide (LDA) has been shown to promote the direct alkylation of N,N-dialkyl benzamides with methyl sulfides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide, followed by the introduction of the butylthio and phenyl groups. The final step involves the coupling of the triazole derivative with benzoyl chloride to form the benzamide moiety. Reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl and butylthio groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium azide (NaN₃) are often used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with broad-spectrum antifungal activity.
Benzamide: A parent compound with various pharmacological properties.
Sulfoxides and Sulfones: Oxidized derivatives of thio compounds with enhanced stability and activity.
Uniqueness
N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-2-3-14-26-20-23-22-18(24(20)17-12-8-5-9-13-17)15-21-19(25)16-10-6-4-7-11-16/h4-13H,2-3,14-15H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCQQLCXDMXQKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.